molecular formula C21H19N3O3 B10930394 6-(furan-2-yl)-3-methyl-N-(1-phenylpropyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1-phenylpropyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10930394
M. Wt: 361.4 g/mol
InChI Key: YLJPNPIPXALUNU-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methyl group, a phenylpropyl group, and an isoxazolo[5,4-b]pyridine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Construction of the Pyridine Ring: This step often involves the condensation of a suitable aldehyde with an amine, followed by cyclization.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Phenylpropyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLPROPYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the combination of the furan ring, phenylpropyl group, and isoxazolo[5,4-b]pyridine core

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1-phenylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-3-16(14-8-5-4-6-9-14)22-20(25)15-12-17(18-10-7-11-26-18)23-21-19(15)13(2)24-27-21/h4-12,16H,3H2,1-2H3,(H,22,25)

InChI Key

YLJPNPIPXALUNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4

Origin of Product

United States

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